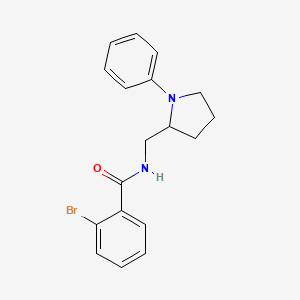

![molecular formula C24H19NO4 B2851408 N-[2-(2-甲氧基苯基)-4-氧代-4H-色满-6-基]-2-甲基苯甲酰胺 CAS No. 923157-80-6](/img/structure/B2851408.png)

N-[2-(2-甲氧基苯基)-4-氧代-4H-色满-6-基]-2-甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its role or use in industry or research .

Synthesis Analysis

This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield, purity, and any challenges or unique aspects of the synthesis .Molecular Structure Analysis

This involves the use of spectroscopic techniques (like NMR, IR, UV-Vis, etc.) to determine the structure of the compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions required for these reactions .Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, stability, etc .科学研究应用

抗菌应用

与该化合物密切相关的含有噻唑环的衍生物的合成显示出对革兰氏阳性菌和革兰氏阴性菌均具有显着的体外抗菌活性,并且对真菌感染具有抑制作用。这表明在开发治疗微生物疾病(特别是细菌和真菌感染)的治疗剂方面具有潜在应用 (Desai, Rajpara, & Joshi, 2013)。

G 蛋白偶联受体 (GPR35) 激动剂

对色满-4-酮衍生物的研究已经鉴定了孤儿 G 蛋白偶联受体 GPR35 的有效且选择性的激动剂,表明在生物医学研究中具有应用前景,以阐明受体的生理和病理作用。此类化合物还可以作为药物开发中的药理学工具或先导化合物 (Thimm, Funke, Meyer, & Müller, 2013)。

有机合成和材料科学

探索了离子液体在苯并[c]色满-6-酮合成中的应用,证明了更快的铃木偶联反应和将 2-(2-甲氧基苯基)苯甲酸甲酯产物转化为苯并[c]色满-6-酮的简化工艺。该方法可用于有效合成复杂的有机分子,并可扩大规模用于工业目的 (Kemperman 等人,2006)。

细胞毒活性

与该化合物在结构上相关的化合物对各种人类癌细胞系表现出显着的细胞毒活性,表明它们作为开发抗癌剂的先导化合物的潜力 (Raj 等人,2010)。

抗氧化剂

对苯甲酰胺衍生物(包括与 N-[2-(2-甲氧基苯基)-4-氧代-4H-色满-6-基]-2-甲基苯甲酰胺具有相似取代基的衍生物)的研究突出了有效的抗氧化特性。这些发现支持该化合物在设计用于治疗或营养用途的新型抗氧化剂中的潜在应用 (Perin 等人,2018)。

作用机制

Target of Action

Compounds with similar structures, such as furocoumarin derivatives, are known to possess significant biological activity . They are widely used as active photosensitizers in psoralen and UVA (PUVA) therapy .

Mode of Action

It’s worth noting that compounds with similar structures have been shown to exhibit antiestrogenic activity . They can act as inhibitors of aromatase, an enzyme involved in the biosynthesis of estrogens .

Biochemical Pathways

Based on the antiestrogenic activity of similar compounds, it can be inferred that this compound may influence the estrogen biosynthesis pathway .

Pharmacokinetics

Similar compounds have been shown to meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations .

Result of Action

Similar compounds have been shown to exhibit significant antimicrobial activity . They have also been found to be cytotoxic against certain cancer cell lines .

安全和危害

未来方向

属性

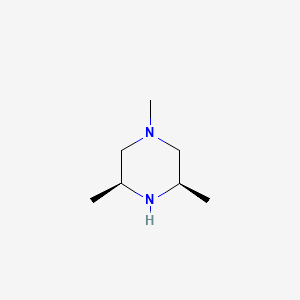

IUPAC Name |

N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO4/c1-15-7-3-4-8-17(15)24(27)25-16-11-12-22-19(13-16)20(26)14-23(29-22)18-9-5-6-10-21(18)28-2/h3-14H,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKYFHRXCUHUOON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-1,3-benzodioxol-5-yl-N'-[2-(3-chlorophenyl)-4-ethoxyquinolin-6-yl]urea](/img/structure/B2851333.png)

![N-(1-cyanocyclohexyl)-2-[[5-pyridin-3-yl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2851341.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea](/img/structure/B2851342.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2851343.png)

![1-[4-(5-Chloropyrimidin-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2851344.png)

![N-(2,5-difluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2851345.png)

![4-(5,6-Dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-oxoimidazolidine-4-carboxylic acid](/img/structure/B2851347.png)